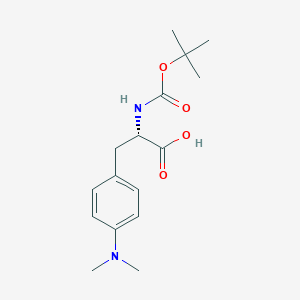![molecular formula C11H9N3O2S2 B13544995 (R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid” is a complex organic compound with a unique structure. Let’s break down its name:
-
Chirality: : The “®” designation indicates that it is a chiral compound, meaning it exists in two mirror-image forms (enantiomers). The stereochemistry at the chiral center affects its properties and interactions.
-
Functional Groups
Thiazole Ring: The compound contains a thiazole ring (benzo[d]thiazol-2-yl), which imparts aromaticity and contributes to its biological activity.
Carboxylic Acid Group: The carboxylic acid moiety (carboxylic acid) confers acidity and reactivity.
準備方法
Synthetic Routes:
Ring Formation:
Chiral Synthesis:
Industrial Production:
- Industrial-scale production typically involves efficient synthetic routes, purification, and optimization for yield.
化学反応の分析
Oxidation: The thiazole ring can undergo oxidation reactions, leading to various derivatives.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole nitrogen or the carboxylic acid carbon.
Common Reagents: Reagents like sodium borohydride (for reduction) and thionyl chloride (for substitution) are commonly used.
Major Products: These reactions yield diverse products, including amides, esters, and substituted thiazoles.
科学的研究の応用
Medicinal Chemistry:
Bioorganic Chemistry:
Materials Science:
作用機序
Targets: Interacts with specific receptors, enzymes, or cellular components.
Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt) or metabolic processes.
類似化合物との比較
Similar Compounds:
Uniqueness: Highlight its distinct features, such as chirality and specific functional groups.
特性
分子式 |
C11H9N3O2S2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC名 |
(4R)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m0/s1 |
InChIキー |
HKSJKXOOBAVPKR-ZETCQYMHSA-N |
異性体SMILES |
C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
正規SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



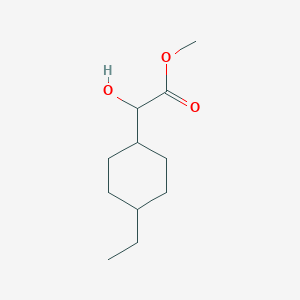
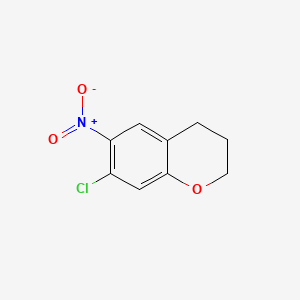

![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
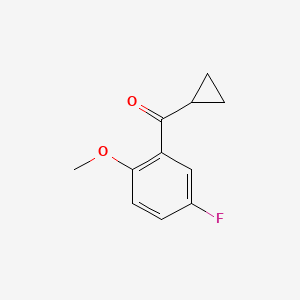
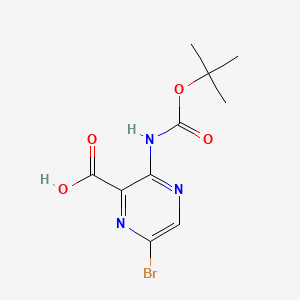
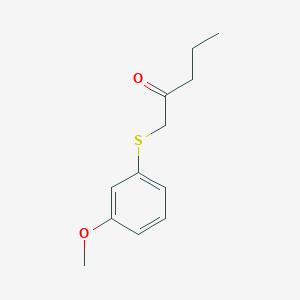
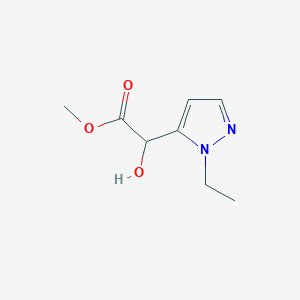
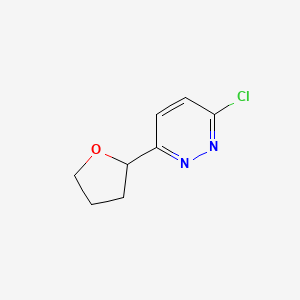
![N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride](/img/structure/B13544992.png)
